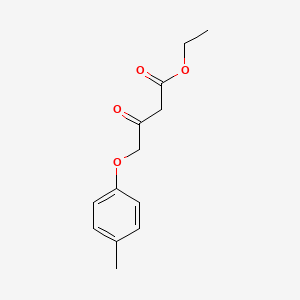

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate

Description

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate (CAS 65910-98-7) is an ester derivative characterized by a 3-oxobutanoate backbone substituted with a 4-methylphenoxy group at the 4-position. Its molecular formula is C₁₃H₁₆O₄, with a molar mass of 236.26 g/mol. This compound is primarily utilized as a synthetic intermediate in heterocyclic chemistry, particularly in the preparation of indole and thiazole derivatives . Its structural features, including the electron-donating 4-methylphenoxy group, influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name |

ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-16-13(15)8-11(14)9-17-12-6-4-10(2)5-7-12/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWPSCVENUICHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497963 | |

| Record name | Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65910-98-7 | |

| Record name | Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenoxy)-3-oxobutanoate typically involves the esterification of 4-methylphenoxyacetic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(4-methylphenoxy)-3-oxobutanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: 4-(4-methylphenoxy)-3-oxobutanoic acid.

Reduction: Ethyl 4-(4-methylphenoxy)-3-hydroxybutanoate.

Substitution: 4-(4-methylphenoxy)-3-oxobutanoic acid.

Scientific Research Applications

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenoxy)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or ketone reduction. The compound’s effects are mediated through its ability to form covalent bonds with active sites of enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 4-(4-methylphenoxy)-3-oxobutanoate with structurally related esters, highlighting substituent effects on molecular weight, physical state, and applications:

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., 4-methylphenoxy, benzyloxy) enhance stability, making these compounds suitable for multi-step syntheses. In contrast, electron-withdrawing groups (e.g., dichlorophenyl) increase polarity and may necessitate specialized handling .

- Molecular Weight : Chlorinated derivatives exhibit higher molecular weights due to chlorine atoms, impacting solubility and chromatographic behavior.

- Physical State : Most analogs exist as liquids or solids, though protective groups (e.g., tert-butyldimethylsilyl) may stabilize oily intermediates .

Reduction Reactions

- Ethyl 4-chloro-3-oxobutanoate (COBE) undergoes asymmetric reduction by yeast cells to produce chiral hydroxybutanoates, with stereoselectivity dependent on substrate concentration . In contrast, ethyl 4-(4-methylphenoxy)-3-oxobutanoate lacks a reducible halogen, limiting its utility in such biocatalytic processes.

Cyclization and Heterocycle Formation

- The 3-oxobutanoate moiety is pivotal in forming heterocycles. For example, ethyl 2-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-oxobutanoate (THB) cyclizes to yield thiazole derivatives under reflux with hydroxylamine . Ethyl 4-(4-methylphenoxy)-3-oxobutanoate may similarly participate in hydrazone formation but requires tailored conditions due to steric effects from the phenoxy group.

Protective Group Strategies

- Analogs with protective groups (e.g., tert-butyldimethylsilyl, benzyloxycarbonyl) are used to stabilize reactive intermediates. For instance, ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate serves as a protected precursor in peptide synthesis .

Biological Activity

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by research findings and data.

Chemical Structure and Properties

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate has the molecular formula and features a butanoate ester linked to a 4-methylphenoxy group. Its structure allows it to participate in various biochemical interactions, making it a subject of interest in pharmacological studies.

The biological activity of Ethyl 4-(4-methylphenoxy)-3-oxobutanoate is primarily attributed to its interaction with specific enzymes and metabolic pathways:

- Enzyme Substrate : The compound acts as a substrate for esterases, leading to hydrolysis and subsequent metabolic transformations.

- Lipid Metabolism : It enhances the activity of lipoprotein lipase (LL), promoting the breakdown of triglycerides in lipoproteins, which can influence lipid profiles in biological systems.

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Properties

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate has been investigated for its antimicrobial activities. Research shows that it possesses both antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The compound's efficacy varies based on concentration and the specific microbial strains tested.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of Ethyl 4-(4-methylphenoxy)-3-oxobutanoate against several cancer cell lines. The following table summarizes findings from cytotoxicity assays:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | HepG2 (liver carcinoma) | 1.25 | |

| Doxorubicin | HepG2 | 0.5 |

The data indicates that Ethyl 4-(4-methylphenoxy)-3-oxobutanoate exhibits significant cytotoxicity, comparable to established chemotherapeutic agents like doxorubicin.

Case Studies

- Cytotoxicity Evaluation : A study conducted on HepG2 liver carcinoma cells revealed that Ethyl 4-(4-methylphenoxy)-3-oxobutanoate significantly reduced cell viability with an IC50 value of 1.25 µM. This suggests its potential as an anticancer agent, particularly when modified to enhance potency through structural modifications.

- Antimicrobial Testing : In a comparative study, Ethyl 4-(4-methylphenoxy)-3-oxobutanoate was tested against common bacterial strains such as E. coli and S. aureus, showing promising results in inhibiting growth at varying concentrations, thus supporting its use in developing new antibiotics.

Applications in Research and Industry

Ethyl 4-(4-methylphenoxy)-3-oxobutanoate serves multiple roles:

- Pharmaceutical Development : As an intermediate in synthesizing various pharmaceuticals, it holds promise for creating new drugs targeting metabolic disorders and cancers.

- Agrochemical Production : The compound's biological activity also extends to agricultural applications, where it may be used in developing herbicides or fungicides due to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.